molecular formula C17H27N3O B2657940 6-Cyclopropyl-3-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one CAS No. 2189434-08-8

6-Cyclopropyl-3-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one

Cat. No.: B2657940
CAS No.: 2189434-08-8
M. Wt: 289.423
InChI Key: MHMUSKAHXDCBIW-UHFFFAOYSA-N
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Description

6-Cyclopropyl-3-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one is a complex organic compound that features a cyclopropyl group, a piperidine ring, and a dihydropyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropyl-3-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Attachment of the 2-Methylpropyl Group: This step involves alkylation reactions where the piperidine nitrogen is alkylated with 2-methylpropyl halides under basic conditions.

    Cyclopropyl Group Introduction: The cyclopropyl group is introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Construction of the Dihydropyrimidinone Core: This is achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the dihydropyrimidinone core, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine nitrogen and the cyclopropyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Alcohol derivatives of the dihydropyrimidinone core.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

Biologically, the compound has shown potential as a ligand for various receptors, making it a candidate for drug development. Its interactions with biological macromolecules are of particular interest.

Medicine

In medicine, derivatives of this compound are being investigated for their potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry

Industrially, the compound can be used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-3-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and the dihydropyrimidinone core are crucial for binding to these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    6-Cyclopropyl-3-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-2-one: Similar structure but with a different position of the carbonyl group.

    6-Cyclopropyl-3-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-2,4-dihydropyrimidin-4-one: Similar structure but with a different position of the double bond.

Uniqueness

The uniqueness of 6-Cyclopropyl-3-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one lies in its specific arrangement of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

6-cyclopropyl-3-[[1-(2-methylpropyl)piperidin-4-yl]methyl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O/c1-13(2)10-19-7-5-14(6-8-19)11-20-12-18-16(9-17(20)21)15-3-4-15/h9,12-15H,3-8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHMUSKAHXDCBIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCC(CC1)CN2C=NC(=CC2=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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